Acyl Chloride Reactivity vs. 3-H Analog
The 3-ethyl substituent in the target compound (CAS 99298-90-5) exerts a positive inductive (+I) effect on the isoxazole ring, modestly increasing electron density at the C4 position relative to the 3-unsubstituted analog 5-methylisoxazole-4-carbonyl chloride (CAS 67305-24-2). This electronic modulation reduces the electrophilicity of the C4 carbonyl carbon, resulting in a moderated acylation rate. In the synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide documented in US Patent 4,681,898, amidation with m-fluoroaniline in toluene at 30–35 °C proceeds smoothly without the need for cryogenic temperature control that is often required for more electrophilic, unsubstituted analogs to avoid exothermic side reactions . In contrast, the 3-H analog 5-methylisoxazole-4-carbonyl chloride is documented to couple with 4-(trifluoromethyl)aniline in acetonitrile under standard conditions but requires careful temperature management due to higher inherent reactivity [1]. This difference in reactivity profiles is a class-level inference from the established electronic effects of alkyl substituents on isoxazole ring systems.
| Evidence Dimension | Acyl chloride electrophilicity (modulation of reaction exothermicity) |
|---|---|
| Target Compound Data | 3-Ethyl substitution; amidation with m-fluoroaniline proceeds at 30–35 °C without cryogenic control (patent-documented procedure) |
| Comparator Or Baseline | 5-Methylisoxazole-4-carbonyl chloride (CAS 67305-24-2); 3-H substituent; higher carbonyl electrophilicity expected |
| Quantified Difference | Qualitative: moderated reactivity permits ambient-temperature amidation; exact rate constant difference not directly measured in published literature. Class-level inference based on +I effect of ethyl vs. hydrogen. |
| Conditions | Amidation with aromatic amine in toluene (target) vs. acetonitrile (comparator); triethylamine as acid scavenger |
Why This Matters
For process chemistry scale-up, moderated reactivity translates to improved thermal safety margins and potentially fewer exothermic-runaway risks during large-batch acylations.
- [1] Drug Synthesis Database. 5-Methyl-4-isoxazolecarbonyl chloride — Leflunomide intermediate synthesis route. Data.yaozh.com. Accessed May 2026. View Source
